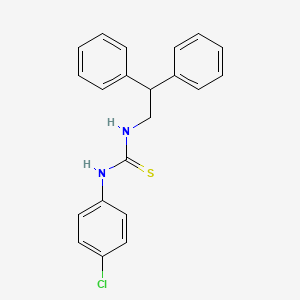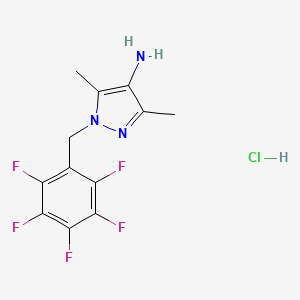
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide, also known as BAY-678, is a chemical compound that has been studied for its potential use in scientific research.
Aplicaciones Científicas De Investigación
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has been studied for its potential use in cancer research. Specifically, it has shown promise in inhibiting the growth of cancer cells by targeting a specific protein called CDK9. CDK9 is involved in the regulation of gene expression and is overexpressed in many types of cancer. By inhibiting CDK9, 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has the potential to slow or stop the growth of cancer cells.
Mecanismo De Acción
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide works by binding to the active site of CDK9 and preventing its activity. This leads to a decrease in the expression of genes that are necessary for cancer cell growth and survival. Additionally, 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has been shown to have a selective effect on cancer cells, meaning that it does not affect normal cells in the same way. This is due to the overexpression of CDK9 in cancer cells compared to normal cells. Additionally, 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has been shown to have minimal toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for cancer cells, which allows for more targeted research. However, one limitation is that it has only been studied in animal models, so its effectiveness in humans is still unknown.
Direcciones Futuras
There are several potential future directions for research on 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide. One area of focus could be on optimizing its synthesis method to increase efficiency and reduce costs. Additionally, further studies could be conducted to determine its effectiveness in human cancer cells and to explore its potential use in combination with other cancer treatments. Finally, research could be conducted to investigate the potential use of 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide in other diseases or conditions beyond cancer.
Métodos De Síntesis
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dichloro-5-nitropyrazole with 2,4-dichlorobenzylamine followed by the addition of 4-bromo-3-nitrobenzoic acid and N,N-dimethylformamide. The resulting compound is then purified through recrystallization.
Propiedades
IUPAC Name |
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N4O3/c11-7-8(15-16-9(7)17(19)20)10(18)14-6-2-1-4(12)3-5(6)13/h1-3H,(H,14,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPURMQBFCZIIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NNC(=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((2S)-1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B6129367.png)
![4-[(4-isobutyryl-1-piperazinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B6129375.png)
![ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate](/img/structure/B6129376.png)
![5-{6-[(2,3-dimethylcyclohexyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6129392.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6129398.png)
![N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-6-bromo-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6129401.png)
![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide](/img/structure/B6129407.png)

![1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6129427.png)
![5-chloro-2-methoxy-4-({[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6129441.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6129446.png)
![4-chloro-5-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6129453.png)